Product packaging for Firocoxib-d4(Cat. No.:CAS No. 1325700-11-5)

Firocoxib-d4

Cat. No.: B589897
CAS No.: 1325700-11-5
M. Wt: 340.426
InChI Key: FULAPETWGIGNMT-CQOLUAMGSA-N
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Description

Significance of Isotopic Labeling in Drug Development and Disposition Studies

ADME studies are fundamental to establishing the safety and efficacy of a new drug. chemicalsknowledgehub.com Isotopic labeling allows for the quantitative analysis of a drug and its metabolites in various biological matrices like plasma, urine, and tissues. chemicalsknowledgehub.comnih.gov This information is vital for determining key pharmacokinetic parameters such as bioavailability, clearance, and volume of distribution. The use of stable isotopes is particularly advantageous as they are non-radioactive, making them safe for use in clinical trials and for researchers to handle. metsol.com

Rationale for Deuterium (B1214612) Incorporation in Firocoxib-d4

Firocoxib (B1672683) is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. medchemexpress.com The rationale for incorporating deuterium into the firocoxib molecule to create this compound is primarily for its application as an internal standard in bioanalytical methods. vulcanchem.comworktribe.com

In quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound of known concentration added to a sample to correct for variations in sample processing and instrument response. asm.org An ideal internal standard should have physicochemical properties very similar to the analyte being measured but should be distinguishable by the detector. ijper.org

Deuterated compounds, such as this compound, serve as excellent internal standards because they co-elute with the non-deuterated analyte (firocoxib) during chromatography and exhibit similar ionization efficiency in the mass spectrometer. worktribe.com However, due to the mass difference imparted by the deuterium atoms, this compound can be separately detected and quantified by the mass spectrometer. worktribe.com This allows for highly accurate and precise quantification of firocoxib in complex biological matrices like plasma and urine. worktribe.com The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis, minimizing analytical variability and ensuring the reliability of pharmacokinetic data. asm.orgsussex-research.com

Detailed Research Findings

This compound has been instrumental as an internal standard for the quantification of firocoxib in various research settings, particularly in pharmacokinetic studies. The following tables summarize key findings from a study focused on the medication control of firocoxib in racing greyhounds, where this compound was employed for accurate measurement.

Table 1: Mass Spectrometry Parameters for Firocoxib and this compound

CompoundMass-to-Charge Ratio (m/z) Transition
FirocoxibNot explicitly stated in the provided context
This compound341.1 > 265.1 worktribe.com

This table illustrates the specific mass transition monitored for the internal standard, this compound, in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The transition from a parent ion (m/z 341.1) to a specific product ion (m/z 265.1) provides high selectivity for its detection.

Table 2: Analytical Method Validation for Firocoxib Quantification using this compound as an Internal Standard

MatrixLinearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Accuracy at LLOQ (%)Precision at LLOQ (%)
Urine2.5–1000 worktribe.com2.5 worktribe.com2.7 worktribe.com11.6 worktribe.com
Plasma1–1000 worktribe.com1 worktribe.com2.7 worktribe.com15.1 worktribe.com

This table presents the performance characteristics of the analytical method used to quantify firocoxib in urine and plasma. The use of this compound as an internal standard contributed to the high accuracy and acceptable precision of the method, as demonstrated by the low percentage values for accuracy and the reasonable values for precision at the lower limit of quantification.

Properties

CAS No.

1325700-11-5

Molecular Formula

C17H20O5S

Molecular Weight

340.426

IUPAC Name

5,5-dimethyl-4-(4-methylsulfonylphenyl)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]furan-2-one

InChI

InChI=1S/C17H20O5S/c1-17(2)14(12-6-8-13(9-7-12)23(3,19)20)15(16(18)22-17)21-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3/i4D2,5D2

InChI Key

FULAPETWGIGNMT-CQOLUAMGSA-N

SMILES

CC1(C(=C(C(=O)O1)OCC2CC2)C3=CC=C(C=C3)S(=O)(=O)C)C

Synonyms

3-[(Cyclopropyl-d4)methoxy)]-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone;  Equioxx-d4;  Equixx-d4;  Librens-d4;  ML 1785713-d4;  Previcox-d4; 

Origin of Product

United States

Synthetic Strategies and Chemical Characteristics of Firocoxib D4

Comprehensive Synthesis Pathways for Firocoxib (B1672683) Precursors

The synthesis of Firocoxib and its deuterated analogue involves the preparation of several key precursors. Various synthetic routes have been developed to improve efficiency and yield.

One common pathway starts with the condensation of thioanisole (B89551) with isobutyryl chloride in the presence of aluminum chloride to yield 2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. google.com This intermediate then undergoes bromination, followed by oxidation to form 2-bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]propan-1-one. google.com

Alternative methods have been explored to avoid the use of environmentally unfavorable thioethers. google.com One such method involves the methylation of p-bromopropiophenone or the Friedel-Crafts acylation of bromobenzene. google.com A significant improvement in the synthesis is the direct sulfonation of the intermediate, which combines the sulfidation and oxidation reactions into a single, more efficient step. google.com

Another patented process describes the synthesis of Firocoxib starting from the treatment of cyclopropylmethanol (B32771) with haloacetic acid in the presence of a strong base like sodium hydride to produce (cyclopropylmethoxy)acetic acid. google.com This acid is then further reacted to eventually form the final Firocoxib structure. google.com

A different approach involves the use of an α-chloroketone intermediate, which is reacted with 2-(cyclopropylmethoxy)acetic acid under alkaline conditions. researchgate.net The resulting ester undergoes a condensation reaction to yield Firocoxib. researchgate.net

Specific Deuterium (B1214612) Labeling Methodologies for Firocoxib-d4

The defining feature of this compound is the presence of four deuterium atoms, specifically on the cyclopropyl (B3062369) group. synzeal.comlgcstandards.com The chemical name for this compound is 3-((Cyclopropyl-2,2,3,3-d4)methoxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one. synzeal.com

Regioselective Deuteration Techniques

Achieving regioselective deuteration—the placement of deuterium atoms at specific positions within a molecule—is a critical aspect of synthesizing this compound. While the specific proprietary methods for this compound are not extensively detailed in the public domain, general strategies for regioselective deuteration offer insight into the potential approaches.

The synthesis of this compound typically involves the use of a deuterated precursor, specifically deuterated cyclopropylmethanol. The deuteration of the cyclopropyl group is achieved by using deuterium gas (D₂) or other deuteride (B1239839) sources in the presence of a suitable catalyst during the synthesis of the cyclopropane (B1198618) ring. nih.gov Modern synthetic methods allow for the precise and selective introduction of deuterium into organic molecules. researchgate.net Techniques such as catalytic transfer deuteration and hydrodeuteration using copper catalysts offer high regioselectivity. marquette.edu For alcohols, regioselective deuteration can be achieved using homogeneous manganese and iron pincer complexes with D₂O as the deuterium source and solvent. rsc.org

Isotopic Purity and Enrichment Assessment

The isotopic purity of this compound is crucial for its application as an internal standard. High isotopic purity minimizes interference from the unlabeled compound in mass spectrometric analyses. Commercially available this compound is typically offered with an isotopic purity of greater than 95% or even ≥98%. lgcstandards.com

The assessment of isotopic purity and enrichment is performed using analytical techniques such as high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Mass spectrometry can distinguish between the deuterated and non-deuterated forms of the molecule based on their mass-to-charge ratio. NMR spectroscopy, particularly ¹H NMR and ²H NMR, can provide detailed information about the location and extent of deuterium incorporation.

Considerations for Deuterium Exchange Stability in Biological Milieu

A critical consideration for any deuterated compound intended for use in biological studies is the stability of the deuterium label. The carbon-deuterium (C-D) bond is generally stronger than the carbon-hydrogen (C-H) bond, which often imparts greater metabolic stability. medchemexpress.com However, under certain physiological conditions, back-exchange of deuterium for hydrogen can occur, compromising the integrity of the labeled standard. nih.gov

For this compound, the deuterium atoms are located on the cyclopropyl ring. synzeal.com This placement is generally considered stable. However, a study on a different isotopically labeled firocoxib, firocoxib-[¹³C,²H₃], where the deuterium atoms were on the methyl sulfone group, found that these deuterium atoms underwent extensive exchange in aqueous media, even at neutral pH. researchgate.netnih.gov This highlights the importance of the labeling position. The stability of the deuterium label in this compound within a biological environment is a key factor in its reliability as an internal standard. The stability of proteins in the presence of deuterium has been a subject of study, with some research indicating that D₂O can increase the thermal stability of proteins. uwo.cauwo.canih.gov While this relates to the biological matrix rather than the compound itself, it underscores the complex interactions that can occur in a biological milieu. The prevention of back-exchange is a significant consideration in hydrogen-deuterium exchange mass spectrometry (HDX-MS) experiments, where conditions like low pH are used to minimize this effect. thermofisher.com

Advanced Analytical Methodologies Employing Firocoxib D4 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Quantification

Firocoxib-d4 is instrumental in LC-MS based quantification, a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This combination allows for the accurate measurement of Firocoxib (B1672683) concentrations in various biological samples. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis as it compensates for variability in sample preparation and instrument response. bioanalysis-zone.com

Ultra-High Performance Liquid Chromatography (UHPLC) Separation Parameters

UHPLC systems, which utilize columns with smaller particle sizes (typically under 2 µm), offer significant improvements in resolution, speed, and sensitivity over traditional HPLC. ijsrtjournal.comnumberanalytics.com In the analysis of Firocoxib, UHPLC is employed to efficiently separate the analyte from endogenous matrix components. Acetonitrile (B52724) is often preferred over methanol (B129727) as the organic solvent in the mobile phase because it provides better sensitivity and results in lower backpressure. nih.gov The addition of 0.1% formic acid to the mobile phase enhances ionization for mass spectrometry detection. nih.gov

A variety of reversed-phase columns are used for the separation of Firocoxib. For instance, a Poroshell 120 EC-C18 column (3 mm × 50 mm, 2.7 μm particle size) has been used with a gradient mobile phase of 0.1% formic acid and methanol. worktribe.com Another method utilized a PHENOMENEX LUNA Phenyl-Hexyl column with an isocratic mobile phase of 45% acetonitrile and 55% of a 2 mM ammonium (B1175870) formate (B1220265) buffer. nih.gov A HALO C18 column (100 × 2.1 mm, 2.0 µm) has also been employed with a mobile phase consisting of 0.1% formic acid in water and acetonitrile. researchgate.net

Interactive Table: UHPLC Separation Parameters for Firocoxib Analysis

Parameter Description
Column Poroshell 120 EC-C18 (3 mm × 50 mm, 2.7 μm) worktribe.com
PHENOMENEX LUNA Phenyl-Hexyl nih.gov
HALO C18 (100 × 2.1 mm, 2.0 µm) researchgate.net
Mobile Phase A 0.1% Formic Acid in Water worktribe.comresearchgate.netresearchgate.net
2 mM Ammonium Formate Buffer nih.gov
Mobile Phase B Methanol worktribe.comresearchgate.net
Acetonitrile nih.govresearchgate.net
Flow Rate Typically around 0.35 - 1.1 mL/min nih.govnih.govd-nb.info
Gradient A common gradient starts with a low percentage of organic phase, which is ramped up to elute the analyte. For example, starting at 5% B, held for 0.3 min, then ramped to 98% B at 3.5 min. worktribe.com

Tandem Mass Spectrometry (MS/MS) Detection Modes and Transitions (e.g., Multiple Reaction Monitoring)

Tandem mass spectrometry (MS/MS) is a highly selective and sensitive detection technique. proteomics.com.au Multiple Reaction Monitoring (MRM) is a common MS/MS scan mode used for quantification. proteomics.com.au In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. proteomics.com.au This process significantly reduces background noise and increases specificity.

For the analysis of Firocoxib and its internal standard, this compound, specific precursor-to-product ion transitions are monitored. The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode. worktribe.comnih.gov

A study monitoring Firocoxib in racing greyhounds used the following MRM transitions:

Firocoxib: Precursor ion m/z 337.1 and product ions m/z 265.1 (for quantitation), m/z 237.1, and m/z 130.1 (for identification). worktribe.com

This compound: Precursor ion m/z 341.1 and product ion m/z 265.1. worktribe.com

Another method developed for multidrug screening in equine plasma reported these transitions for Firocoxib: 337.2 → 282.9, 337.2 → 265.0, and 337.2 → 209.0. mac-mod.com

Interactive Table: MRM Transitions for Firocoxib and this compound

Compound Precursor Ion (m/z) Product Ion(s) (m/z) Purpose Reference
Firocoxib 337.1 265.1 Quantitation worktribe.com
337.1 237.1, 130.1 Identification worktribe.com
337.2 282.9, 265.0, 209.0 Screening mac-mod.com
This compound 341.1 265.1 Internal Standard worktribe.com

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling and Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for identifying unknown compounds, such as drug metabolites. criver.comdiva-portal.org HRMS instruments like the Orbitrap can achieve high resolution (e.g., 25,000), allowing for the confident determination of elemental compositions. researchgate.netresearchgate.net

In the context of Firocoxib, HRMS has been used for pharmacokinetic and metabolism studies. researchgate.netresearchgate.net Data is typically acquired in full-scan mode over a specified mass range (e.g., 100–550 Da) in positive electrospray mode. researchgate.netresearchgate.net This approach allows for the detection and tentative identification of metabolites. For example, one study in camels tentatively identified a metabolite of Firocoxib as desalkyl firocoxib with a measured m/z of 283. researchgate.netresearchgate.net The use of this compound as an internal standard in such studies helps to ensure the accuracy of the pharmacokinetic data obtained for the parent drug, although it is not directly used for the identification of unknown metabolites.

Sample Preparation Techniques for Biological Matrices in Research

Effective sample preparation is crucial for removing interferences from complex biological matrices like plasma, urine, and milk, thereby improving the accuracy and sensitivity of the analysis. windows.net The two most common techniques for extracting Firocoxib and this compound are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE) Protocols

SPE is a highly effective technique for cleaning up and concentrating analytes from a sample. lcms.cz It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent.

For Firocoxib analysis, various SPE cartridges are used, including hydrophobic-lipophilic copolymer cartridges and Evolute ABN cartridges for milk samples. researchgate.netresearchgate.netsigmaaldrich.cn An automated method using 96-well SPE plates has been developed for high-throughput analysis of Firocoxib in plasma and urine. nih.gov This method demonstrated high extraction efficiencies of over 93%. nih.gov

A typical SPE protocol involves the following steps:

Conditioning: The sorbent is treated with a solvent like methanol to activate it.

Equilibration: The sorbent is rinsed with a solution similar to the sample matrix (e.g., water) to prepare it for sample loading.

Loading: The sample is passed through the cartridge, and the analyte binds to the sorbent.

Washing: The cartridge is washed with a weak solvent to remove any remaining interferences.

Elution: A strong solvent is used to desorb the analyte from the sorbent.

Simplified 3-step SPE protocols (load-wash-elute) have also been developed, which can save time and reduce solvent consumption. waters.com

Liquid-Liquid Extraction (LLE) Optimization

LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

For the extraction of Firocoxib from plasma, a common LLE protocol involves the addition of hydrochloric acid to the plasma sample, followed by extraction with an organic solvent like diethyl ether or a mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 40:60). worktribe.comnih.gov After vortexing and centrifugation to separate the layers, the organic layer containing the Firocoxib is removed, evaporated to dryness, and the residue is reconstituted in the mobile phase for LC-MS analysis. worktribe.com

Optimization of LLE involves selecting the appropriate organic solvent and adjusting the pH of the aqueous phase to ensure the analyte is in a neutral form for efficient extraction into the organic phase. For acidic drugs like Firocoxib, acidifying the sample is a key step.

Interactive Table: Sample Preparation Protocols for Firocoxib

Technique Matrix Protocol Details Reference
SPE Plasma Hydrophobic-lipophilic copolymer column. researchgate.netresearchgate.net
Urine/Plasma Automated 96-well SPE plates. nih.gov
Milk Extracted with acetonitrile, purified on Evolute ABN cartridges. researchgate.netsigmaaldrich.cn
LLE Plasma Diluted with water, acidified with HCl, extracted with diethyl ether. worktribe.com
Plasma Extracted with ethyl acetate:hexane (40:60). nih.gov
Urine Diluted with ammonium acetate buffer, adjusted to pH 6, extracted with hexane/dichloromethane/ethyl acetate (40:30:30). worktribe.com

Protein Precipitation Methods

Protein precipitation is a widely employed technique for sample clean-up in bioanalytical assays due to its simplicity and high-throughput capability. nih.gov In this method, a protein precipitant, typically an organic solvent like acetonitrile or methanol, is added to the biological sample (e.g., plasma, serum). nih.govchromatographyonline.com This denatures and precipitates the endogenous proteins, which can then be separated by centrifugation. The supernatant, containing the analyte of interest (firocoxib) and the internal standard (this compound), is then collected for analysis.

For instance, a common procedure involves treating a small volume of plasma or serum (e.g., 25 μL) with a larger volume of acidified acetonitrile (e.g., 50 μL containing 0.1% formic acid) that includes the this compound internal standard. chromatographyonline.com After vortexing to ensure thorough mixing and protein precipitation, the mixture is centrifuged to pellet the precipitated proteins. chromatographyonline.com The resulting supernatant is then carefully transferred for injection into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This straightforward approach effectively removes a significant portion of the matrix components that could interfere with the analysis. nih.govchromatographyonline.com

Method Validation and Performance Characteristics

The validation of an analytical method is critical to ensure its reliability for its intended purpose. ich.org This process involves a series of experiments to evaluate various performance characteristics, confirming that the method is accurate, precise, and specific for the analyte in the given biological matrix.

Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD) Determination

The Lower Limit of Quantification (LLOQ) represents the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. sepscience.com The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise but not necessarily quantified with acceptable accuracy and precision. sepscience.com

In methods utilizing this compound as an internal standard, the LLOQ and LOD are determined by analyzing a series of diluted samples and assessing the signal-to-noise ratio and the reproducibility of the measurement at low concentrations. For example, a validated high-performance liquid chromatography (HPLC) method for firocoxib in equine tissue reported an LLOQ of 5 ng/gm. austinpublishinggroup.com Another HPLC-UV method for firocoxib in horse and dog plasma established an LLOQ of 25 ng/mL and an LOD of 10 ng/mL. researchgate.netnih.gov More sensitive LC-MS/MS methods have achieved even lower LLOQs, such as 1 ng/mL in plasma and 5 ng/mL in urine. researchgate.net

Table 1: LLOQ and LOD Values for Firocoxib in Various Analytical Methods

Analytical MethodMatrixLLOQLOD
HPLCEquine Tissue5 ng/gm5 ng/gm austinpublishinggroup.com
HPLC-UVHorse and Dog Plasma25 ng/mL researchgate.netnih.gov10 ng/mL researchgate.netnih.gov
LC-MS/MSPlasma1 ng/mL researchgate.netNot Reported
LC-MS/MSUrine5 ng/mL researchgate.netNot Reported
High-Resolution LC-MSCamel Plasma0.5 ng/mL researchgate.netNot Reported

Accuracy and Precision Assessments (Intra-day and Inter-day Variability)

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. These are assessed through intra-day (within a single day) and inter-day (over several days) variability studies. austinpublishinggroup.com

For a validated method determining firocoxib in equine tissue, the intra-assay coefficient of variation (a measure of precision) ranged from 1.4% to 6.2%, and the inter-assay variation was between 0.9% and 8.7%. austinpublishinggroup.com The accuracy, expressed as recovery, ranged from 94% to 102%. austinpublishinggroup.com In another study involving camel plasma, the intra-day and inter-day precision (coefficient of variation) were both less than 10%, with the accuracy of the method ranging from 95% to 107%. researchgate.net Regulatory guidelines, such as those from the FDA, often recommend that for a method to be considered reliable, the imprecision should not exceed ±20% at the LLOQ and ±15% for concentrations above the LLOQ. sepscience.com

Table 2: Accuracy and Precision Data for Firocoxib Quantification

MatrixIntra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (%)
Equine Tissue1.4% - 6.2% austinpublishinggroup.com0.9% - 8.7% austinpublishinggroup.com94% - 102% austinpublishinggroup.com
Camel Plasma<10% researchgate.net<10% researchgate.net95% - 107% researchgate.net
Dog Plasma (HPLC-UV)<10% researchgate.netNot Reported96% - 103% researchgate.net
Horse Plasma (HPLC-UV)<10% researchgate.netNot Reported88% - 93% researchgate.net

Matrix Effect Evaluation and Compensation

The matrix effect is the alteration of analyte ionization (suppression or enhancement) due to the presence of co-eluting endogenous components in the biological sample. nih.govbataviabiosciences.com This can significantly impact the accuracy and precision of LC-MS/MS-based methods. nih.gov

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. nih.gov Because this compound has nearly identical chemical and physical properties to firocoxib, it co-elutes and experiences similar matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, any signal suppression or enhancement affecting both compounds is effectively canceled out, leading to a more accurate quantification. nih.gov

Matrix effects can be quantitatively assessed by comparing the response of an analyte in a post-extraction spiked sample (analyte added to the matrix extract after processing) to the response of the analyte in a neat solution. In a study on firocoxib in camel plasma, the ionization efficiencies, which are indicative of matrix effects, were greater than 72%. researchgate.net

Selectivity and Specificity Considerations

Selectivity refers to the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, while specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. tennessee.edu

In methods employing this compound, selectivity is demonstrated by analyzing blank matrix samples from multiple sources to ensure that no endogenous components interfere with the detection of either firocoxib or this compound at their respective retention times. austinpublishinggroup.comtennessee.edu For example, in the analysis of equine tissues, untreated cervical star and amnion tissue were processed and analyzed, and no interfering peaks were observed at the retention times of firocoxib or the internal standard. austinpublishinggroup.comtennessee.edu The high selectivity of tandem mass spectrometry, which monitors specific precursor-to-product ion transitions, further enhances the specificity of the method, ensuring that the detected signal originates solely from the target analyte and its internal standard.

Pharmacokinetic Research of Firocoxib in Preclinical Animal Models Utilizing Firocoxib D4

Absorption and Distribution Dynamics in Veterinary Species

The characterization of how a drug is absorbed and distributed throughout the body is fundamental to understanding its pharmacokinetic profile. Studies in various veterinary species have elucidated the absorption and distribution dynamics of firocoxib (B1672683), providing crucial data for preclinical assessment.

Bioavailability Assessments

Oral bioavailability, a measure of the fraction of an administered dose that reaches systemic circulation, has been evaluated for firocoxib across several animal models. In horses, oral firocoxib is well absorbed, with an average absolute bioavailability reported to be approximately 79%. nih.govbotupharma.comeuropa.eu Some studies have indicated this value can range up to 87% or even 111% depending on the formulation. nih.gov

Volume of Distribution Across Tissues

The volume of distribution (Vd) provides an indication of the extent of a drug's distribution in body tissues. Firocoxib exhibits a large volume of distribution in veterinary species, suggesting it is widely distributed throughout the body. This characteristic is attributed to its high lipophilicity. nih.govvt.eduresearchgate.netpreprints.org

In horses, the steady-state volume of distribution (Vdss) has been reported in the range of 1.5 to 2.3 L/kg. nih.govvt.eduymaws.comavma.org The drug has been detected in synovial fluid, which is consistent with its therapeutic use for joint inflammation. vt.eduresearchgate.net In dogs, the volume of distribution is approximately 4.6 L/kg. boehringer-ingelheim.comboehringer-ingelheim.com Studies in cats have reported Vdss values of 2.1 and 2.8 L/kg. ymaws.com In camels, the Vss was found to be approximately 2.3 L/kg. researchgate.netresearchgate.net

Metabolic Biotransformation Pathways and Metabolite Identification

The biotransformation of firocoxib into various metabolites is a key aspect of its pharmacokinetic profile, influencing its clearance from the body. Research has focused on identifying these metabolic pathways and characterizing the resulting metabolites.

In Vitro Hepatic Clearance Studies

Hepatic metabolism is the primary route of elimination for firocoxib in preclinical species. boehringer-ingelheim.comavma.orgmsdvetmanual.com In horses, studies have confirmed that hepatic clearance is the main pathway for elimination, with renal clearance of the parent drug being comparatively low. avma.org The total body clearance of firocoxib in horses is considered low. avma.orgavma.org Similarly, in dogs, firocoxib is rapidly cleared from the blood primarily via hepatic metabolism and subsequent fecal excretion. boehringer-ingelheim.comboehringer-ingelheim.commsdvetmanual.com The systemic clearance in dogs is approximately 0.4 L/hr/kg. boehringer-ingelheim.comboehringer-ingelheim.com

Characterization of Major Metabolites (e.g., Desalkyl Firocoxib)

The biotransformation of firocoxib proceeds mainly through dealkylation and glucuronidation. nih.govbotupharma.comeuropa.eueuropa.eu In horses, the primary metabolic process is decyclopropylmethylation, followed by glucuronidation, which results in the formation of inactive metabolites. nih.govbotupharma.comeuropa.eueuropa.eu The major identified metabolites are descyclopropylmethylfirocoxib and its corresponding glucuronide conjugate. nih.govbotupharma.comvt.eduresearchgate.net Hydroxylation has been identified as a minor metabolic pathway in this species. avma.org In camels, a metabolite has been tentatively identified as desalkyl firocoxib. researchgate.netresearchgate.net

Role of Specific Cytochrome P450 Isoforms and Other Enzymes

The cytochrome P450 (CYP) superfamily of enzymes is essential for the phase I metabolism of many drugs. frontiersin.orgnih.gov While the specific CYP isoforms responsible for firocoxib metabolism have not been extensively detailed, some studies provide insight. It has been hypothesized that the cytochrome P450 2C subgroup may be involved in the hepatic oxidation of firocoxib in neonatal foals. vt.edu The faster clearance of some NSAIDs in neonatal foals compared to adult horses may be attributable to the relative abundance of CYP450 enzyme systems when liver volume is normalized to body weight. nih.gov Generally, CYP enzymes in the liver and other tissues like the gastrointestinal tract are responsible for the biotransformation of xenobiotics. nih.gov The CYP3A family, particularly CYP3A4, is one of the most abundant and important for drug metabolism in the liver. medsafe.govt.nz

Table of Mentioned Compounds

Compound Name
Celecoxib
Desalkyl Firocoxib
Descyclopropylmethylfirocoxib
Firocoxib
Firocoxib-d4
Flunixin (B1672893) meglumine (B1676163)
Meloxicam (B1676189)
Phenylbutazone (B1037)

Excretion Profiles in Animal Models

The elimination of Firocoxib from the body varies significantly across different animal species, with primary routes including renal, biliary, and fecal excretion. merckvetmanual.comavma.org In dogs, elimination occurs predominantly through the bile and gastrointestinal tract, leading to fecal excretion. merckvetmanual.compennvet.comdefra.gov.uk Conversely, in horses, the major route of excretion is through the urine. europa.eueuropa.eueuropa.eu Studies in rabbits also point to urine as the primary elimination pathway, although there is some level of biliary excretion. avma.org

A study in horses using a radiolabeled compound found that excretion was rapid, with 71% to 79% of the administered dose recovered within three days of the final dose. europa.eueuropa.eu This highlights the different strategies organisms employ to clear the drug, underscoring the importance of species-specific pharmacokinetic studies.

Renal Clearance Mechanisms

Renal clearance is a key component of Firocoxib's elimination profile, particularly in horses. avma.org Both the parent drug and its metabolites have been detected in urine. avma.org The process is influenced by factors such as plasma protein binding. Firocoxib is highly bound to plasma proteins (approximately 96% in dogs and 97% in horses), which can limit the amount of free drug available for glomerular filtration. merckvetmanual.comeuropa.eu It has been suggested that in neonatal foals, lower plasma protein concentrations could lead to a higher proportion of free drug, potentially increasing the amount available for renal excretion. nih.gov

Quantitative studies in horses have determined that the renal clearance of Firocoxib is low compared to total body clearance. avma.orgavma.org This indicates that while renal excretion is a significant pathway for the elimination of metabolites, it is not the primary route for the parent drug. avma.org The concentration of Firocoxib in urine is generally less than in plasma, with a reported urine-to-plasma ratio of approximately 0.35 in horses. avma.orgavma.org

Renal Clearance of Firocoxib in Horses
ParameterValue (Mean ± SD)Reference
Renal Clearance0.26 ± 0.09 mL/kg/h avma.orgavma.org
Total Systemic Clearance27.9 ± 11.3 mL/kg/h vt.edu
Urine-to-Plasma Ratio~0.35 avma.orgavma.org

Biliary and Fecal Excretion Contributions

Biliary and subsequent fecal excretion represent the main elimination pathway for Firocoxib in dogs. merckvetmanual.comdefra.gov.ukboehringer-ingelheim.com After being metabolized in the liver, the drug and its metabolites are secreted into the bile, which then enters the gastrointestinal tract and is eliminated in the feces. merckvetmanual.comdefra.gov.uk

In horses, while urinary excretion is dominant, fecal excretion still plays a notable role. nih.gov A metabolism study in horses that received a radiolabeled compound determined the contribution of different excretion routes. europa.eueuropa.eu

Excretion Routes of Radiolabeled Firocoxib in Horses
Excretion RoutePercentage of Recovered DoseReference
Urine65% to 69% europa.eueuropa.eu
Feces16% to 18% europa.eueuropa.eu

This dual-pathway elimination is common for many drugs and highlights the interplay between hepatic metabolism and both renal and biliary clearance systems. Some research suggests that rabbits may have a comparatively greater level of biliary excretion than horses. avma.org

Isotope Effect Considerations on Pharmacokinetic Parameters

The use of deuterated compounds like this compound is based on the principle that the isotopic label does not significantly alter the drug's biological behavior. medchemexpress.com However, the substitution of hydrogen with deuterium (B1214612), a heavier isotope, can sometimes lead to a "kinetic isotope effect." vulcanchem.com This effect arises because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially slowing down the rate of metabolic reactions that involve breaking this bond. medchemexpress.comvulcanchem.com

Deuteration can therefore reduce the rate of metabolic degradation, which may affect the pharmacokinetic and metabolic profiles of the drug. medchemexpress.com This alteration in metabolic stability could potentially prolong the detection window of the compound in tracer studies. While this compound is primarily used as an internal standard for quantification, researchers must be aware of the potential for the isotope effect to slightly modify pharmacokinetic parameters, such as clearance and elimination half-life, compared to the non-labeled drug. medchemexpress.com

Pharmacodynamic Research and Mechanistic Investigations of Firocoxib

In Vitro Inhibition Kinetics of Cyclooxygenase Isoforms (COX-1 and COX-2)

Firocoxib (B1672683) demonstrates potent and selective inhibition of the COX-2 enzyme, which is induced by pro-inflammatory stimuli. europa.eu In contrast, it shows weak inhibition of the COX-1 enzyme, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining renal blood flow. avma.orgnih.gov

IC50 and IC80 Selectivity Ratios

The inhibitory potency of firocoxib is quantified by its IC50 and IC80 values, which represent the concentration of the drug required to inhibit 50% and 80% of enzyme activity, respectively.

In in vitro whole blood assays using feline blood, firocoxib had a COX-1 IC50 of 7.5 ± 2µM and a COX-2 IC50 of 0.13 ± 0.03µM. avma.org This results in a COX-1:COX-2 IC50 selectivity ratio of 58, indicating a strong preference for inhibiting COX-2. avma.org The selectivity based on IC80 values was even more pronounced, with a ratio of 121. avma.orgmedchemexpress.com At concentrations that inhibit 80% to 95% of COX-2 activity, firocoxib inhibits less than 20% of COX-1 activity. avma.orgmedchemexpress.com

In dogs, firocoxib exhibits even higher selectivity, with a reported COX-1:COX-2 IC50 ratio of 384 and an IC80 ratio of 427. vt.edu Other studies in dogs have reported COX-1 to COX-2 IC50 ratios ranging from 350 to 430. nih.gov For horses, the COX-1/COX-2 IC50 ratio has been reported to be as high as 643. nih.govnih.gov

The following table summarizes the IC50 and IC80 values and selectivity ratios for firocoxib across different species.

Inhibitory Concentrations and Selectivity Ratios of Firocoxib

Species Assay Type COX-1 IC50 (µM) COX-2 IC50 (µM) COX-1:COX-2 IC50 Ratio COX-1 IC80 (µM) COX-2 IC80 (µM) COX-1:COX-2 IC80 Ratio
Cat Whole Blood 7.5 ± 2 0.13 ± 0.03 58 43.6 0.36 121
Dog Whole Blood 56 ± 7 0.16 ± 0.05 384 - - 427
Horse Whole Blood - - 263-643 - - -

Comparative Studies with Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

When compared to other NSAIDs in canine whole blood assays, firocoxib demonstrates superior COX-2 selectivity. For instance, the COX-1:COX-2 IC50 ratios for deracoxib (B1670271) and carprofen (B1668582) in dogs are 12 and 7, respectively, significantly lower than firocoxib's ratio of 384. vt.edu Similarly, the IC80 ratios for deracoxib and carprofen are 12 and 6, respectively, compared to 427 for firocoxib. vt.edu

In horses, firocoxib also shows greater COX-2 selectivity compared to traditional NSAIDs like phenylbutazone (B1037) and flunixin (B1672893) meglumine (B1676163), which have selectivity ratios close to 1, indicating non-selective inhibition of both COX-1 and COX-2. nih.gov Meloxicam (B1676189), another NSAID, has a COX-2:COX-1 selectivity ratio of approximately 3 to 4 in horses, making it COX-2 preferential but less selective than firocoxib. nih.gov

The table below provides a comparison of the COX-1:COX-2 selectivity ratios for various NSAIDs in dogs.

Comparative COX-1:COX-2 Selectivity Ratios of NSAIDs in Dogs

Compound IC50 Ratio (COX-1/COX-2) IC80 Ratio (COX-1/COX-2)
Firocoxib 384 427
Deracoxib 12 12
Carprofen 7 6

Cellular and Molecular Mechanisms of Action in Preclinical Models

The anti-inflammatory, analgesic, and antipyretic properties of firocoxib stem from its selective inhibition of COX-2, which in turn modulates the production of prostaglandins (B1171923) and affects downstream signaling pathways. europa.eu

Prostaglandin (B15479496) Synthesis Modulation

The primary mechanism of firocoxib is the inhibition of COX-2-mediated prostaglandin synthesis. europa.eu COX-2 is the enzyme isoform that is upregulated during inflammation and is primarily responsible for producing prostanoid mediators of pain and inflammation. europa.eu By selectively blocking COX-2, firocoxib effectively reduces the synthesis of these pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2). researchgate.netnih.gov Ex vivo studies in horses have confirmed that firocoxib significantly decreases lipopolysaccharide (LPS)-induced PGE2 concentrations. researchgate.net

Downstream Signaling Pathways Affected by COX-2 Inhibition

The inhibition of prostaglandin synthesis by firocoxib has effects on various downstream signaling pathways. Prostaglandins are known to sensitize nociceptors, and by reducing their production, firocoxib provides analgesia. theveterinarynurse.com Furthermore, research suggests that firocoxib may have mechanisms of action beyond direct enzyme inhibition. In studies with equine mononuclear cells, firocoxib was found to significantly decrease LPS-induced expression of the COX-2 gene itself, as well as the gene for microsomal prostaglandin E synthase-1 (mPGES1), another key enzyme in the production of PGE2. researchgate.net This indicates that firocoxib may also exert its anti-inflammatory effects by downregulating the expression of critical genes in the inflammatory cascade. researchgate.net

Biomarker Analysis in In Vitro and Ex Vivo Animal Systems

Biomarker analysis in preclinical models helps to understand the in vivo effects of a drug and to identify markers of target engagement and efficacy. crownbio.compsychogenics.com For firocoxib, key biomarkers include the prostaglandins themselves and the enzymes involved in their synthesis.

In ex vivo studies on horses, the inhibition of COX-1 and COX-2 activity is assessed by measuring the levels of thromboxane (B8750289) B2 (TXB2) and prostaglandin E2 (PGE2), respectively. nih.govresearchgate.net Following administration of firocoxib, a significant reduction in PGE2 levels is observed, confirming COX-2 inhibition, while TXB2 levels, a marker for COX-1 activity, remain largely unaffected, demonstrating the COX-1 sparing nature of the drug. nih.govresearchgate.net

For example, a study in horses showed that firocoxib administration resulted in a maximum inhibition of PGE2 of over 83% for an intravenous formulation, with no detectable inhibition of TXB2 production. nih.gov In another ex vivo study comparing firocoxib to the non-selective NSAID flunixin meglumine in horses undergoing surgery, the firocoxib group showed significantly greater relative COX-1 activity, further highlighting its COX-1 sparing properties. researchgate.net These biomarker analyses provide crucial in vivo evidence for the selective mechanism of action of firocoxib. researchgate.netresearchgate.net

Thromboxane and Prostaglandin Levels as Surrogate Markers

Firocoxib is a non-steroidal anti-inflammatory drug (NSAID) from the coxib class that functions by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. europa.eu This enzyme is responsible for the synthesis of prostanoids, which are mediators of pain, inflammation, and fever. europa.eu The activity of COX enzymes is often evaluated by measuring the levels of their byproducts, such as thromboxane B2 (TXB2) and prostaglandin E2 (PGE2). vt.eduavma.org TXB2 is a stable metabolite of thromboxane A2, primarily produced via the COX-1 pathway in platelets, while PGE2 is a key inflammatory mediator synthesized through the COX-2 pathway. vt.edunih.gov Therefore, TXB2 and PGE2 levels serve as valuable surrogate markers to assess the in vivo and ex vivo inhibition of COX-1 and COX-2, respectively. vt.eduavma.org

Research across various species has consistently demonstrated Firocoxib's high selectivity for COX-2 over COX-1. In vitro assays using equine whole blood have shown that Firocoxib is 222 to 643 times more selective for COX-2 than COX-1. europa.eu Similarly, in canine whole blood assays, Firocoxib displayed an approximate 380-fold selectivity for COX-2. europa.eu This high degree of selectivity is reflected in its inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity.

In Vitro Inhibitory Concentrations (IC50) of Firocoxib

SpeciesCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Source
Canine56 (± 7)0.16 (± 0.05)~380 europa.eu
Equine20.14 to 33.10.0369 to 0.12222 to 643 europa.eu
Feline7.5 mM0.13 mM~58 selleckchem.com

Studies in dogs with osteoarthritis have provided in vivo evidence of Firocoxib's COX-1 sparing effects. nih.gov In a crossover study, dogs treated with Firocoxib showed a significant suppression of whole blood PGE2 concentrations at days 2, 4, and 7 compared to baseline and placebo. nih.govavma.org However, the same study found that Firocoxib did not significantly suppress serum TXB2 concentrations, unlike the non-selective NSAID tepoxalin. nih.gov This indicates a minimal impact on COX-1 activity at therapeutic doses. nih.gov

Effects of Firocoxib on Eicosanoid Production in Dogs with Osteoarthritis

MarkerEffect of FirocoxibTime Points of Significant SuppressionComparisonSource
Whole Blood PGE2Significantly suppressedDays 2, 4, and 7Compared to baseline and placebo nih.govavma.org
Serum TXB2Not significantly suppressed-Compared to baseline, firocoxib, meloxicam, and placebo nih.gov
Synovial Fluid PGE2 (OA joint)DecreasedDays 2, 4, and 7Compared to baseline avma.org

In healthy cats, administration of Firocoxib also resulted in lower plasma PGE2 concentrations on days 3 and 8 of treatment compared to baseline, while having no significant effect on serum TXB2, further confirming its COX-1 sparing mechanism. nih.gov In contrast, a study in New Zealand White rabbits did not find a significant difference in PGE2 levels at any time point after Firocoxib administration, although there was a significant difference in TXB2 between 24 and 48 hours. nih.govavma.org

Research in horses has also highlighted Firocoxib's selective action. In one study, horses administered Firocoxib had significantly higher TXB2 levels compared to those given the non-selective NSAID flunixin meglumine, indicating less COX-1 inhibition. researchgate.net Following multiple doses, both Firocoxib and meloxicam resulted in significantly higher TXB2 levels compared to flunixin meglumine or phenylbutazone, while all drugs reduced PGE2 to a similar extent. researchgate.net This demonstrates that while effectively inhibiting the inflammatory COX-2 pathway, Firocoxib spares the constitutive COX-1 pathway, which is crucial for functions like platelet aggregation and gastric protection. researchgate.net

Advanced Research Applications of Firocoxib D4

Utilization in Drug-Drug Interaction Studies in Animal Models

The investigation of drug-drug interactions (DDIs) is a crucial aspect of pharmacology and toxicology, ensuring the safe and effective co-administration of therapeutic agents. In animal models, Firocoxib-d4 is indispensable for the precise quantification of firocoxib (B1672683) in biological matrices during DDI studies. When assessing the impact of a co-administered drug on the pharmacokinetics of firocoxib, this compound is added to biological samples as an internal standard. This ensures that any variability during sample preparation and analysis, such as extraction efficiency or instrument response, is accounted for, leading to highly accurate and reliable concentration measurements of the parent drug. researchgate.netmedchemexpress.com

For instance, studies evaluating the interaction of firocoxib with other medications, such as other NSAIDs, corticosteroids, ACE inhibitors (like benazepril (B1667978) and enalapril), or the diuretic furosemide, rely on robust bioanalytical methods. vcahospitals.comwagwalking.com The use of a stable isotope-labeled internal standard like this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is the gold standard for these pharmacokinetic analyses. medchemexpress.com It allows researchers to confidently determine if a co-administered drug alters the absorption, distribution, metabolism, or excretion of firocoxib, which could affect its efficacy or safety profile in veterinary patients. vt.eduvin.com

Applications in Proteomic and Metabolomic Research as a Labeled Probe

The fields of proteomics and metabolomics, which involve the large-scale study of proteins and metabolites respectively, leverage stable isotope labeling to gain deeper insights into biological systems. abcam.comnih.gov this compound can be employed as a labeled probe in these "omics" disciplines to investigate the effects of its parent compound, firocoxib.

In metabolomics, this compound can be used in stable isotope-resolved metabolomics (SIRM) to trace the metabolic fate of firocoxib within an organism. nih.gov By administering this compound and analyzing the resulting metabolites, researchers can precisely identify and quantify the products of biotransformation, providing a clear picture of the drug's metabolic pathways without interference from endogenous molecules. nih.gov This helps in understanding how the drug is processed and eliminated, and how these processes might be altered by disease or genetic factors. nih.gov

In quantitative proteomics, this compound can aid in understanding how firocoxib affects protein expression. frontiersin.orgmdpi.com For example, researchers can treat one set of cells or animals with unlabeled firocoxib and another with a vehicle, while using this compound as a spike-in standard for quantification. This allows for the precise measurement of changes in the proteome, such as the up- or down-regulation of specific enzymes or signaling proteins in response to the drug. frontiersin.orgnih.gov This information is vital for elucidating the drug's mechanism of action and identifying potential off-target effects or new therapeutic applications. abcam.com

Role in Method Development for Forensic and Anti-Doping Sciences

In the highly regulated fields of forensic science and anti-doping control, particularly in animal sports, the unambiguous identification and quantification of prohibited or controlled substances are paramount. This compound plays a crucial role as an internal standard in the development and validation of analytical methods for detecting firocoxib. fcn.police.uk

For medication control in racing animals like greyhounds and horses, regulators must be able to detect the presence of anti-inflammatory drugs like firocoxib with high sensitivity and specificity. core.ac.ukworktribe.com Analytical methods, typically based on LC-MS/MS, are developed to measure drug concentrations in plasma and urine. researchgate.net In these methods, a known amount of this compound is added to each sample at the beginning of the workflow. Because this compound behaves almost identically to the unlabeled firocoxib during extraction and chromatographic separation but is distinguishable by its higher mass, it serves as a perfect internal calibrator. worktribe.com This allows for accurate quantification, minimizing the risk of false negatives or positives and ensuring that regulatory thresholds are enforced reliably. core.ac.uknih.gov The use of such robust, validated methods is a requirement for accreditation in forensic and anti-doping laboratories. fcn.police.ukeuropa.eu

Contribution to the Characterization of Impurities and Degradation Products in Pharmaceutical Formulations

Ensuring the purity and stability of pharmaceutical products is a fundamental requirement for regulatory approval and patient safety. This compound is a valuable tool in the analytical processes used to identify and quantify impurities and degradation products in firocoxib drug formulations. pharmaffiliates.comaxios-research.com

Forced degradation studies are conducted under various stress conditions (e.g., acidic, alkaline, oxidative, photolytic) to understand the stability of a drug and identify potential degradants. researchgate.netnih.gov During the analysis of these stressed samples, this compound is used as an internal standard to precisely quantify the amount of remaining parent firocoxib. This accurate measurement is critical for calculating the rate of degradation and for the mass balance assessment, which ensures all major degradation products have been accounted for. The structural elucidation of these degradation products is often performed using high-resolution mass spectrometry, where the fragmentation pattern of the degradants is compared to that of the parent compound. researchgate.netnih.gov The use of this compound ensures the quantitative data underpinning these studies is accurate and reliable.

The table below presents some known impurities and related substances of Firocoxib, the characterization of which is supported by methods using standards like this compound.

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
Firocoxib Impurity 1C11H14O4S242.29180048-73-1
Firocoxib Impurity 2C11H13BrO3S305.19189955-79-1
Firocoxib Impurity 3C17H22O6S354.42246869-15-8
Descyclopropylmethyl FirocoxibC13H14O5S282.3189955-89-3

Data sourced from various chemical supplier catalogs. synzeal.comtlcstandards.com

Development of Certified Reference Materials and Standards

This compound is itself produced and sold as a reference material or analytical standard by numerous chemical suppliers. axios-research.comsynzeal.compharmaffiliates.com These standards are essential for the global pharmaceutical and testing industries, providing a benchmark for quality control (QC), method validation, and ensuring the traceability of analytical results. axios-research.comsynzeal.com

Reference materials of this compound are synthesized to a high degree of chemical and isotopic purity and are thoroughly characterized. usbio.net They are typically supplied with a Certificate of Analysis (COA), which details their identity, purity (often >95%), and other relevant chemical properties. axios-research.comlgcstandards.com Laboratories use these standards to develop and validate their own in-house analytical methods, for routine QC checks on instruments and processes, and in the preparation of calibration curves for the quantification of firocoxib in various samples. synzeal.comnih.govresearchgate.net The availability of well-characterized this compound as a reference standard underpins the ability of researchers and quality control analysts to generate accurate, reproducible, and defensible data. axios-research.comaxios-research.com

The table below summarizes the key properties of this compound as a reference standard.

PropertyValue
Chemical Name3-((Cyclopropyl-2,2,3,3-d4)methoxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one
CAS Number1325700-11-5
Molecular FormulaC17H16D4O5S
Molecular Weight340.43 g/mol
SynonymsEquioxx-d4, Previcox-d4, ML 1785713-d4

Data sourced from various chemical supplier catalogs. pharmaffiliates.comusbio.netlgcstandards.com

Q & A

Q. How can researchers address ethical challenges in cross-species pharmacokinetic studies of this compound?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including sample size justifications (power analysis) and humane endpoints. Obtain approval from institutional animal care committees and disclose conflicts of interest. For human-derived microsomes, ensure informed consent and anonymize donor data .

Q. What are common pitfalls in interpreting this compound’s plasma protein binding data, and how can they be mitigated?

  • Methodological Answer : Avoid equilibrium dialysis artifacts by validating binding rates at physiological temperatures (37°C) and pH (7.4). Correct for non-specific binding using blank matrices. Report free drug fractions alongside total concentrations and use linear regression to assess concentration-dependence .

Tables for Reference

Parameter Recommended Method Validation Criteria Reference ID
Isotopic PurityHigh-resolution MS≥98% deuterium incorporation
Metabolic StabilityLC-MS/MS with isotope dilutionRecovery rates 85–115%, CV <15%
Dose-Response AnalysisBayesian hierarchical modeling95% credible intervals, R-hat <1.01
Batch Effect CorrectionComBat normalizationPCA variance reduction >50%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.